Buprenorphine-d9
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Buprenorphine-d9 involves the incorporation of deuterium atoms into the buprenorphine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents . The reaction conditions typically involve high pressure and temperature to facilitate the incorporation of deuterium atoms into the molecule .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions . The final product is purified using techniques such as chromatography to ensure the desired level of deuteration .
Chemical Reactions Analysis
Types of Reactions
Buprenorphine-d9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids , while reduction can lead to the formation of alcohols or alkanes .
Scientific Research Applications
Buprenorphine-d9 has various scientific research applications, including:
Mechanism of Action
Buprenorphine-d9 exerts its effects by binding to opioid receptors in the brain and spinal cord . It acts as a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor . This dual action helps to reduce pain and alleviate withdrawal symptoms without causing significant euphoria or respiratory depression . The deuterium atoms in this compound can affect the compound’s binding affinity and duration of action .
Comparison with Similar Compounds
Buprenorphine-d9 is unique compared to other similar compounds due to its deuterium substitution, which can enhance its pharmacokinetic properties . Similar compounds include:
Buprenorphine: The non-deuterated form used for similar therapeutic purposes.
Methadone: A full mu-opioid receptor agonist used for opioid use disorder and pain management.
Naloxone: An opioid antagonist used to reverse opioid overdose.
This compound offers advantages such as a longer duration of action and potentially reduced side effects compared to these similar compounds .
Properties
Molecular Formula |
C29H41NO4 |
---|---|
Molecular Weight |
476.7 g/mol |
IUPAC Name |
(1S,2S,6R,15R,16R)-5-(cyclopropylmethyl)-15-methoxy-16-[(2R)-4,4,4-trideuterio-2-hydroxy-3,3-bis(trideuteriomethyl)butan-2-yl]-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol |
InChI |
InChI=1S/C29H41NO4/c1-25(2,3)26(4,32)20-15-27-10-11-29(20,33-5)24-28(27)12-13-30(16-17-6-7-17)21(27)14-18-8-9-19(31)23(34-24)22(18)28/h8-9,17,20-21,24,31-32H,6-7,10-16H2,1-5H3/t20-,21-,24?,26-,27-,28+,29-/m1/s1/i1D3,2D3,3D3 |
InChI Key |
RMRJXGBAOAMLHD-GWDPIIMQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([C@@](C)([C@H]1C[C@@]23CC[C@@]1(C4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O |
Origin of Product |
United States |
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